An In-depth Technical Guide to 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid (CAS Number: 680569-83-9)
An In-depth Technical Guide to 6-Chloro-1-methyl-1H-indole-2-carboxylic Acid (CAS Number: 680569-83-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complexities of Chemical Identification
In the realm of chemical research, the unique Chemical Abstracts Service (CAS) number is the definitive identifier for a specific substance. However, a notable discrepancy exists in the public domain concerning CAS number 680569-83-9. While this number is consistently used by numerous chemical suppliers to identify 6-Chloro-1-methyl-1H-indole-2-carboxylic acid , a review of certain patent literature, specifically US Patent US10849881B2, reveals its erroneous association with a different, more complex molecule intended as an autotaxin inhibitor.
This guide, intended for a scientific audience that demands precision, will proceed with the established and commercially accepted identification of CAS number 680569-83-9 as 6-Chloro-1-methyl-1H-indole-2-carboxylic acid . We acknowledge the conflicting patent literature and advise researchers to be cognizant of this discrepancy when reviewing historical patent filings. This guide is dedicated to the technical details of the correctly identified indole derivative.
Introduction and Chemical Profile
6-Chloro-1-methyl-1H-indole-2-carboxylic acid is a halogenated and N-alkylated derivative of the indole-2-carboxylic acid scaffold. The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The presence of a chlorine atom at the 6-position and a methyl group on the indole nitrogen significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive compounds.[2]
This guide provides a comprehensive overview of the synthesis, chemical properties, potential therapeutic applications, and relevant experimental protocols for 6-Chloro-1-methyl-1H-indole-2-carboxylic acid.
Table 1: Physicochemical Properties of 6-Chloro-1-methyl-1H-indole-2-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | Sigma-Aldrich[3] |
| Molecular Weight | 209.63 g/mol | Sigma-Aldrich[3] |
| Appearance | Solid | Sigma-Aldrich[3] |
| InChI | 1S/C10H8ClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5H,1H3,(H,13,14) | Sigma-Aldrich[3] |
| SMILES | Cn1c(cc2ccc(Cl)cc12)C(O)=O | Sigma-Aldrich[3] |
Synthesis and Purification
The synthesis of indole-2-carboxylic acids can be achieved through various methods, with the Reissert indole synthesis being a classic approach. A general and adaptable method for synthesizing indole-2-carboxylic acids involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[2][4]
General Synthetic Pathway
A plausible synthetic route to 6-Chloro-1-methyl-1H-indole-2-carboxylic acid would start from 4-chloro-2-nitrotoluene. The initial step is a condensation reaction with diethyl oxalate in the presence of a strong base like sodium ethoxide to form an intermediate. This is followed by a reductive cyclization, often using a reducing agent like hydrazine hydrate with an iron catalyst, to form the indole ring. The final step would be the N-methylation of the indole nitrogen.
Caption: General synthetic pathway for 6-Chloro-1-methyl-1H-indole-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of 6-Chloro-1-methyl-1H-indole-2-carboxylic acid, adapted from established procedures for similar indole derivatives.[2][4][5]
Step 1: Synthesis of 6-Chloro-1H-indole-2-carboxylic acid
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Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-nitrotoluene and diethyl oxalate. Heat the mixture to 50-55°C for 16-18 hours.[4]
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and extracted with an organic solvent (e.g., dichloromethane) to remove impurities. The aqueous phase is collected.[4]
-
Reductive Cyclization: To the aqueous phase, add an 80% hydrazine hydrate solution and an iron catalyst (e.g., ferrous hydroxide). Heat the mixture to 80-90°C for 3-4 hours. Monitor the reaction by HPLC.[4]
-
Isolation: After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude product. Filter the solid, wash with water, and dry.
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Purification: The crude 6-Chloro-1H-indole-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: N-Methylation of 6-Chloro-1H-indole-2-carboxylic acid
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Deprotonation: In a flask under a nitrogen atmosphere, suspend 6-Chloro-1H-indole-2-carboxylic acid in a suitable solvent such as anhydrous dimethylformamide (DMF). Add a base (e.g., sodium hydride) portion-wise at 0°C.
-
Methylation: Once the initial effervescence ceases, add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir for several hours.
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Work-up and Purification: Quench the reaction with water and acidify to precipitate the product. The crude 6-Chloro-1-methyl-1H-indole-2-carboxylic acid can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
The identity and purity of 6-Chloro-1-methyl-1H-indole-2-carboxylic acid are confirmed through various spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the indole ring (chemical shifts influenced by the chloro and carboxyl groups), a singlet for the N-methyl group (around 3.8-4.0 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm). |
| ¹³C NMR | Resonances for the nine carbon atoms of the indole ring and the carboxyl carbon (typically >160 ppm), and a signal for the N-methyl carbon. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1680-1710 cm⁻¹), and characteristic aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, and a characteristic isotopic pattern due to the presence of a chlorine atom. |
Medicinal Chemistry Applications and Biological Activity
The indole-2-carboxylic acid scaffold is a versatile starting point for the development of various therapeutic agents.[1] The introduction of substituents at the N1, C3, and C6 positions has been shown to be crucial for modulating biological activity.[6]
Potential as an HIV-1 Integrase Inhibitor
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[6][7] The core structure can chelate with two magnesium ions in the active site of the integrase.[6] The 6-chloro substitution on the indole ring can enhance binding through interactions with viral DNA.[7] The N-methyl group can influence the compound's conformation and physicochemical properties.
Caption: Proposed mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.
Activity Against Trypanosoma cruzi
Indole-2-carboxamides have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] While the exact mechanism of action for these compounds is not fully elucidated, it has been shown to be independent of TcCYP51 inhibition, a common target for anti-trypanosomal drugs.[8] This suggests a novel mechanism of action that warrants further investigation, and 6-Chloro-1-methyl-1H-indole-2-carboxylic acid could serve as a starting point for the synthesis of new anti-Chagasic agents.
Other Potential Applications
The indole scaffold is associated with a wide range of biological activities, and derivatives of indole-2-carboxylic acid have been explored as:
-
Anticancer agents: As dual inhibitors of EGFR and CDK2.[9]
-
Anti-inflammatory agents. [10]
-
Antiviral agents (other than HIV).
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 6-Chloro-1-methyl-1H-indole-2-carboxylic acid and its derivatives, a series of in vitro and cell-based assays are necessary.
HIV-1 Integrase Inhibition Assay
A common method to evaluate the inhibition of HIV-1 integrase is a strand transfer assay.
Protocol Outline:
-
Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide), and a target DNA substrate.
-
Procedure: a. Pre-incubate the integrase enzyme with the test compound (6-Chloro-1-methyl-1H-indole-2-carboxylic acid) at various concentrations. b. Add the donor DNA to allow for the formation of the enzyme-DNA complex. c. Initiate the strand transfer reaction by adding the target DNA. d. Stop the reaction and analyze the products by gel electrophoresis or a fluorescence-based method.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the integrase activity.
Anti-Trypanosoma cruzi Assay
The activity against T. cruzi is typically assessed using a cell-based assay with infected host cells.
Protocol Outline:
-
Cell Culture: Culture host cells (e.g., fibroblasts or myoblasts) and infect them with trypomastigotes of T. cruzi.
-
Treatment: After infection, treat the cells with various concentrations of the test compound.
-
Analysis: After a set incubation period, fix and stain the cells. The number of intracellular amastigotes is quantified using high-content imaging or microscopy.
-
Data Analysis: Determine the EC₅₀ value (the concentration that reduces the parasite load by 50%) and the CC₅₀ value (the concentration that is cytotoxic to 50% of the host cells) to calculate the selectivity index (CC₅₀/EC₅₀).
Safety and Handling
As a chemical used in research, proper safety precautions are essential when handling 6-Chloro-1-methyl-1H-indole-2-carboxylic acid.
-
Hazard Classification: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[3]
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
6-Chloro-1-methyl-1H-indole-2-carboxylic acid (CAS: 680569-83-9) is a valuable and versatile building block in medicinal chemistry. Despite the confusion in some patent literature regarding its CAS number, its identity is well-established in the chemical supply chain. Its substituted indole-2-carboxylic acid core provides a promising scaffold for the development of novel therapeutics, particularly in the areas of antiviral (HIV) and antiparasitic (Chagas disease) research. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, along with foundational experimental protocols to aid researchers in their exploration of this and related compounds.
References
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (URL: [Link])
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Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (URL: [Link])
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (URL: [Link])
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6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | CID 85584 - PubChem. (URL: [Link])
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (URL: [Link])
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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